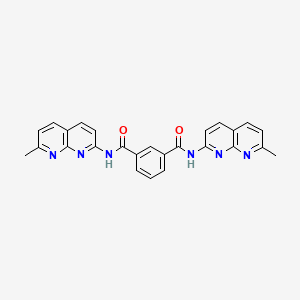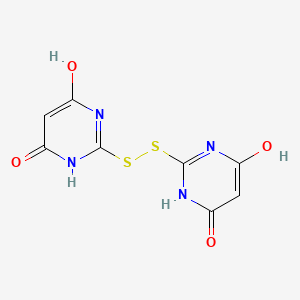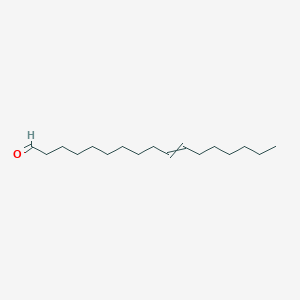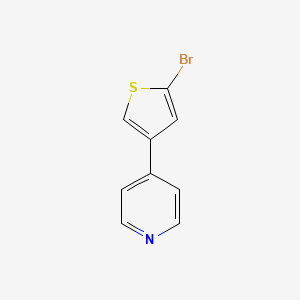![molecular formula C12H19O5P B12559880 Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate CAS No. 143056-54-6](/img/structure/B12559880.png)
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is an organic compound with the molecular formula C12H19O4P. It is a phosphonate ester that features a phenoxy group substituted with a hydroxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 4-(hydroxymethyl)phenol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphonate ester under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: It has been investigated for its potential antiviral and anticancer properties.
Industry: The compound is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonomethanol: Similar structure but lacks the phenoxy group.
Diethyl (hydroxymethyl)phosphonate: Similar structure but lacks the phenoxy group.
Diethyl 4-methylbenzylphosphonate: Similar structure but has a methyl group instead of a hydroxymethyl group.
Uniqueness
Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
143056-54-6 |
|---|---|
Molekularformel |
C12H19O5P |
Molekulargewicht |
274.25 g/mol |
IUPAC-Name |
[4-(diethoxyphosphorylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C12H19O5P/c1-3-16-18(14,17-4-2)10-15-12-7-5-11(9-13)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
VPVPSSHZAIGVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(COC1=CC=C(C=C1)CO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




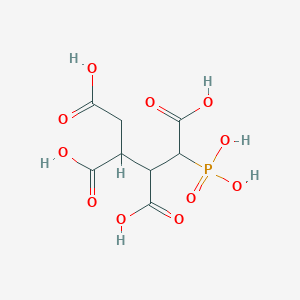
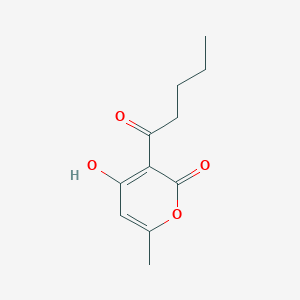
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)


